molecular formula C16H17N3O2 B2629699 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide CAS No. 896731-04-7

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B2629699
CAS No.: 896731-04-7
M. Wt: 283.331
InChI Key: BAFLYEAZPNXJML-GZTJUZNOSA-N
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Description

N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a benzohydrazide derivative characterized by a hydrazone linkage between 2-hydroxybenzohydrazide and a 4-(dimethylamino)benzaldehyde moiety. The (E)-configuration of the imine group is stabilized by conjugation, and the dimethylamino group enhances electron density, influencing reactivity and biological interactions. Benzohydrazides are widely studied for their biological activities (antimicrobial, anticancer) and roles in coordination chemistry .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(2)13-9-7-12(8-10-13)11-17-18-16(21)14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLYEAZPNXJML-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of nonlinear optical materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to donate and accept electrons makes it a potent agent in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in the hydrazide core, substituents, and appended aromatic systems. Key differences include:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Biological/Industrial Application Physicochemical Properties References
Target Compound 2-hydroxybenzohydrazide, 4-(dimethylamino)phenyl Antimicrobial, anticancer (inferred) Planar structure (dihedral angle ~3.9°), high polarity due to –OH and –N(CH₃)₂ groups
N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole core Anticancer, antimicrobial Enhanced thermal stability; benzimidazole improves DNA intercalation
MBSH (sulfonohydrazide derivative) Sulfonyl group Corrosion inhibition for carbon steel in HCl Electron-withdrawing sulfonyl group enhances adsorption on metal surfaces
4g (coumarin-amino derivative) Coumarin-4-ylamino group Fluorescence-based applications Improved solubility due to coumarin’s lipophilic nature
N′-{(1Z)-[4-(Dimethylamino)phenyl]methylidene}-2-(9H-purin-6-ylsulfanyl)acetohydrazide Purine-thioether moiety Antithyroid activity Purine enhances nucleobase mimicry, influencing enzyme inhibition

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Property Target Compound Benzimidazole Analog (3a) MBSH
Melting Point 225–227°C (estimated) 198–200°C 185–187°C
Solubility Moderate in polar solvents (DMSO, methanol) Low (hydrophobic benzimidazole) High (sulfonyl group enhances polarity)
Crystal Packing Monoclinic Pbc2 (planar) Monoclinic C2/c (non-planar) Not reported
Electronic Effects Electron-donating (–N(CH₃)₂) Electron-neutral (benzaldehyde) Electron-withdrawing (–SO₂)

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a hydrazone compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, characterization, and biological effects, particularly focusing on its antimalarial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4OC_{18}H_{22}N_{4}O. The compound features a hydrazone linkage and possesses a dimethylamino group that is critical for its biological activity.

PropertyValue
Molecular Weight306.40 g/mol
Chemical FormulaC18H22N4O
CAS Number95158-21-7
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-hydroxybenzohydrazide. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of hydrazone derivatives similar to this compound. For instance, a related compound demonstrated significant activity against Plasmodium falciparum, showing IC50 values in the low micromolar range. The mechanism of action is believed to involve iron chelation, which inhibits heme polymerization, a critical process for the survival of the malaria parasite .

Case Study:
In a murine model, compounds structurally related to this compound were tested for their ability to suppress Plasmodium yoelii growth. Results indicated that treatment resulted in extended survival times for infected mice, suggesting strong in vivo efficacy .

Anticancer Activity

Hydrazones have also been explored for their anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Research Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: Ranged from 10 to 25 µM depending on the cell line.
  • Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The dimethylamino group enhances lipophilicity, facilitating cellular uptake.
  • The hydroxyl group may play a role in hydrogen bonding interactions with biological targets.
  • The hydrazone linkage is crucial for the compound's reactivity and interaction with biomolecules.

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